molecular formula C69H112N26O14 B013309 L-Argininamide,L-phenylalanyl-L-glutaminyl-L-tryptophyl-L-glutaminyl-L-arginyl-L-asparaginyl-L-isoleucyl-L-arginyl-L-lysyl-L-valyl- CAS No. 832729-13-2

L-Argininamide,L-phenylalanyl-L-glutaminyl-L-tryptophyl-L-glutaminyl-L-arginyl-L-asparaginyl-L-isoleucyl-L-arginyl-L-lysyl-L-valyl-

Cat. No.: B013309
CAS No.: 832729-13-2
M. Wt: 1529.8 g/mol
InChI Key: SIROSQHTQDVQTI-JDJCIBPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LF 11 is a peptide derived from lactoferricin, a segment of the larger protein lactoferrin. Lactoferrin is a multifunctional iron-binding glycoprotein found in various secretions such as milk, saliva, and tears. LF 11 exhibits significant antimicrobial activity, making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

LF 11 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid in the sequence.

    Repetition: of deprotection and coupling until the peptide is complete.

    Cleavage: of the peptide from the resin and purification.

Industrial Production Methods

Industrial production of LF 11 involves large-scale SPPS, which is automated to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

LF 11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

LF 11 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its antimicrobial properties against Gram-negative and Gram-positive bacteria.

    Medicine: Explored as a potential therapeutic agent for infections and as an endotoxin-neutralizing agent.

    Industry: Utilized in the development of antimicrobial coatings and materials.

Mechanism of Action

LF 11 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LF 11

LF 11 is unique due to its specific sequence and structure, which confer its potent antimicrobial activity and ability to neutralize endotoxins. Its relatively small size compared to lactoferricin and lactoferrampin makes it easier to synthesize and modify for various applications .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIROSQHTQDVQTI-JDJCIBPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H112N26O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1529.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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